molecular formula C15H11NO2 B1655109 2-Amino-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 3206-68-6

2-Amino-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B1655109
CAS No.: 3206-68-6
M. Wt: 237.25 g/mol
InChI Key: XLLQUFOSNVJSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-phenyl-1H-indene-1,3(2H)-dione is a bicyclic diketone derivative with an amino-phenyl substituent at the C2 position. Its molecular formula is C₁₅H₁₁NO₂ (MW: 265.27 g/mol), featuring a planar indene-dione core that enables conjugation and hydrogen bonding. This compound is synthesized via amidation or condensation reactions involving phthalic anhydride derivatives and phenylamine precursors . Its structural versatility makes it valuable in pharmaceutical research, particularly in peptide conjugation and antimicrobial studies .

Properties

CAS No.

3206-68-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H11NO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H,16H2

InChI Key

XLLQUFOSNVJSOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of indene-dione derivatives are highly dependent on substituents. Below is a comparative table highlighting key differences:

Compound Name (IUPAC) Substituent(s) Molecular Weight (g/mol) Key Functional Features
2-Amino-2-phenyl-1H-indene-1,3(2H)-dione -NH₂ (amino) + -C₆H₅ (phenyl) 265.27 Hydrogen bonding via -NH₂; enhanced polarity
2-Benzylidene-1H-indene-1,3(2H)-dione -CH=C₆H₅ (benzylidene) 260.28 Extended π-conjugation; planar structure
Diphacinone -C(O)C₆H₅₂ (diphenylacetyl) 340.36 Lipophilic; anticoagulant activity
2-(2,6-Dimethylphenyl)-1H-indene-1,3(2H)-dione -C₆H₃(CH₃)₂ (dimethylphenyl) 250.29 Steric hindrance; improved metabolic stability
2-[(Diphenylamino)methylene]-1H-indene-1,3(2H)-dione -N(C₆H₅)₂ (diphenylamino) 325.36 Electron-rich; redox-active moiety

Physicochemical Properties

  • Solubility: The amino group in 2-amino-2-phenyl-dione increases water solubility compared to lipophilic derivatives like Diphacinone.
  • Stability : Steric hindrance in 2-(2,6-dimethylphenyl)-dione enhances resistance to enzymatic degradation .
  • Redox Behavior: The diphenylamino derivative exhibits quasi-reversible reduction due to its electron-withdrawing phthalimide core, similar to 3-aminophthalimide derivatives .

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